4-Benzoylpiperazine-1-carboxamide chemical properties
4-Benzoylpiperazine-1-carboxamide chemical properties
Technical Monograph: 4-Benzoylpiperazine-1-carboxamide
Executive Summary
4-Benzoylpiperazine-1-carboxamide (CAS 100138-46-3) represents a critical pharmacophore in modern medicinal chemistry, serving as a versatile "linker-scaffold" in the development of neuroactive and metabolic therapeutics. Unlike simple piperazine derivatives, the dual functionalization—an amide at N1 and a benzoyl group at N4—imparts unique steric and electronic properties that modulate receptor binding affinity. This guide dissects its chemical behavior, outlining robust synthetic protocols and addressing the analytical challenges posed by amide bond rotamers, a common pitfall in characterization.
Chemical Identity & Physicochemical Profile
The compound is characterized by a piperazine ring constrained by two carbonyl-containing functionalities, reducing the basicity of the piperazine nitrogens and altering its solubility profile compared to the free base.
Table 1: Core Chemical Specifications
| Property | Specification |
| IUPAC Name | 4-Benzoylpiperazine-1-carboxamide |
| CAS Registry Number | 100138-46-3 |
| Molecular Formula | C₁₂H₁₅N₃O₂ |
| Molecular Weight | 233.27 g/mol |
| SMILES | NC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2 |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water |
| LogP (Predicted) | ~0.8 – 1.2 (Lipophilic enough for CNS penetration, hydrophilic enough for oral bioavailability) |
| pKa | The amide nitrogens are non-basic.[1][2][3] The compound is neutral at physiological pH. |
Synthetic Pathways & Reaction Mechanisms[4]
From a process chemistry perspective, the synthesis of 4-Benzoylpiperazine-1-carboxamide must balance yield with impurity control. Two primary routes are dominant: the Carboxamidation Route (preferred for scale-up) and the Benzoylation Route (preferred for library diversity).
Route A: Carboxamidation of 1-Benzoylpiperazine (The Urea Method)
This method utilizes potassium cyanate (KOCN) in an acetic acid/water matrix. It is superior for scale-up because it avoids the use of hazardous phosgene or carbamoyl chlorides.
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Mechanism: Protonation of the secondary amine of 1-benzoylpiperazine creates a reactive species that attacks the isocyanic acid (generated in situ from KOCN), forming the urea linkage.
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Critical Control Point: The pH must be carefully controlled. Too acidic, and the isocyanic acid hydrolyzes to CO₂ and ammonia; too basic, and the amine remains unprotonated and unreactive.
Route B: Benzoylation of Piperazine-1-carboxamide
This route involves the nucleophilic attack of piperazine-1-carboxamide on benzoyl chloride.
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Utility: Best when generating a library of different benzoyl analogs (e.g., 4-fluoro, 4-methoxy) from a common carboxamide precursor.
Figure 1: Synthetic Workflow Diagram
Caption: Dual synthetic pathways converging on the target scaffold. Route A is preferred for bulk synthesis due to milder reagents.
Analytical Characterization & The Rotamer Challenge
As an application scientist, I must highlight a specific analytical anomaly: NMR Rotamers . Due to the partial double-bond character of the N-C=O (amide) bonds at both N1 and N4, restricted rotation occurs at room temperature.
NMR Spectroscopy (¹H)
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Observation: You will often see "doubling" or broadening of the piperazine ring protons (3.3–3.8 ppm region) in CDCl₃ or DMSO-d₆ at 25°C.
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Validation: This is not an impurity. To validate, run the NMR at elevated temperature (e.g., 50–60°C). The signals should coalesce into sharp singlets/triplets as the rotation barrier is overcome.
HPLC Method Development
For purity assessment, a reverse-phase method is standard.[1]
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
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Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5).
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 230 nm (Benzoyl chromophore absorption).
Figure 2: Analytical Decision Tree
Caption: Workflow to distinguish between structural rotamers and genuine impurities during characterization.
Applications in Medicinal Chemistry
The 4-benzoylpiperazine-1-carboxamide moiety is not merely a passive linker; it actively participates in hydrogen bonding and hydrophobic interactions within protein binding pockets.
TRPV1 Antagonists (Pain Management)
Research indicates that piperazine carboxamides serve as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[4] The carboxamide "head" interacts with the polar region of the receptor, while the benzoyl "tail" occupies the hydrophobic pocket, blocking nociceptive signaling [1].
FAAH Inhibitors (Anxiety & Inflammation)
Derivatives of this scaffold have been explored as Fatty Acid Amide Hydrolase (FAAH) inhibitors.[5] By modulating endocannabinoid levels, these compounds offer therapeutic potential for anxiety and neuroinflammation without the psychotropic effects of direct CB1 agonists [2].
Carbonic Anhydrase Inhibitors (Oncology)
Recent studies have attached sulfamoyl groups to the benzoyl ring of this scaffold.[6] The resulting 1-(4-sulfamoylbenzoyl)piperazine-4-carboxamides show nanomolar inhibition of Human Carbonic Anhydrase (hCA) isoforms IX and XII, which are markers for hypoxic tumors [3].
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Handling: Use standard GLP (Good Laboratory Practice). Wear nitrile gloves and safety glasses.
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Storage: Store at room temperature (15–25°C), desiccated. Stable for >2 years if protected from moisture.
References
-
Discovery of piperidine carboxamide TRPV1 antagonists. ResearchGate. Available at: [Link]
- Piperazine carboxamide derivatives as modulators of fatty acid amide hydrolase (FAAH).Google Patents (EP2937341A1).
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Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. Available at: [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. researchgate.net [researchgate.net]
- 3. rdchemicals.com [rdchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. EP2937341A1 - 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives and related compounds as modulators of fatty acid amide hydrolase (faah) for the treatment of anxiety, pain and other conditions - Google Patents [patents.google.com]
- 6. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
